molecular formula C4H5Br2N B016525 2,3-Dibromobutanenitrile CAS No. 25109-76-6

2,3-Dibromobutanenitrile

Cat. No.: B016525
CAS No.: 25109-76-6
M. Wt: 226.9 g/mol
InChI Key: TWLGLYVADVLALB-UHFFFAOYSA-N
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Description

Significance within Halogenated Nitrile Chemistry

Halogenated nitriles are a class of organic compounds that serve as highly versatile building blocks in synthesis. The significance of 2,3-dibromobutanenitrile stems from the combined reactivity of its two distinct functional groups: the vicinal dibromide and the nitrile.

The nitrile group is a valuable functional group in organic chemistry due to its ability to be transformed into other key functionalities. thieme-connect.deebsco.com It can be hydrolyzed to form carboxylic acids, reduced to produce primary amines, or undergo addition reactions with organometallic reagents to yield ketones. fiveable.me This versatility makes nitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.com

The presence of two bromine atoms on adjacent carbons adds another layer of reactivity. Vicinal dihalides are classic substrates for elimination reactions to form alkenes and alkynes. They are also subject to nucleophilic substitution, where the bromine atoms act as leaving groups, allowing for the introduction of a wide range of other atoms and functional groups. dtic.mil The interplay between the electron-withdrawing nitrile group and the neighboring bromine atoms in this compound influences the reactivity of the C-Br bonds, making the compound a unique and powerful tool for constructing complex molecular architectures.

Historical Perspectives on the Research of Vicinal Dibromides and Nitriles

The study of both nitriles and vicinal dibromides has a rich history in organic chemistry. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782. wikipedia.org Throughout the 19th century, foundational methods for nitrile synthesis were established. Key developments included the reaction of alkyl halides with metal cyanides (Kolbe nitrile synthesis) and the dehydration of amides. wikipedia.orgwikidoc.org The Sandmeyer reaction, discovered in 1884, provided a crucial method for preparing aromatic nitriles from diazonium salts. numberanalytics.com These early discoveries established nitriles as fundamental components in the synthetic chemist's toolbox.

Separately, the chemistry of vicinal dibromides largely grew out of the study of alkenes. The addition of bromine across a double bond, a reaction known for its high stereospecificity, became a classic method for both detecting the presence of alkenes and for synthesizing 1,2-dibromo compounds in the late 19th and early 20th centuries. alrasheedcol.edu.iqresearchgate.net These vicinal dibromides were recognized early on as important intermediates, particularly for the synthesis of alkynes through double dehydrobromination reactions. Extensive studies on the reductive elimination of vicinal dibromides helped to elucidate reaction mechanisms and stereochemistry. dtic.mil The convergence of these two fields of study, applying the established reactions of nitriles and vicinal dihalides to bifunctional molecules like this compound, has allowed for the development of sophisticated synthetic strategies.

Contemporary Research Trajectories for this compound

Modern research continues to leverage the unique reactivity of this compound, primarily as an intermediate in the synthesis of complex, high-value molecules, especially heterocycles. Heterocyclic compounds are central to medicinal chemistry, and the development of efficient pathways to new heterocyclic scaffolds is a major focus of contemporary synthesis.

A significant research trajectory involves using this compound as a key starting material for multi-step syntheses. For example, it is used in the preparation of triaminopyrimidine compounds, which are investigated for their potential as pharmaceutical agents. newdrugapprovals.org In these syntheses, the dibrominated structure is often used to construct a pyrazole (B372694) ring through reaction with a hydrazine (B178648) derivative. newdrugapprovals.org This demonstrates the compound's role as a precursor for building complex heterocyclic systems that are otherwise difficult to access.

Furthermore, because this compound contains two adjacent chiral centers, it is a target for the development of stereoselective reactions. A reaction that can control the three-dimensional arrangement of atoms is considered stereoselective. unacademy.com For molecules with biological applications, often only a single stereoisomer is active, making stereocontrol essential. Research in this area focuses on using chiral catalysts or reagents to favor the formation of one specific stereoisomer of a product derived from this compound. The development of such stereoselective transformations is a persistent goal in advanced organic synthesis.

Table 2: Mentioned Chemical Compounds

Compound Name Functional Group/Class
This compound Halogenated Nitrile
Hydrogen Cyanide Nitrile
Carboxylic Acid Carboxylic Acid
Amine Amine
Ketone Ketone
Alkene Hydrocarbon
Alkyne Hydrocarbon
Bromine Halogen
Triaminopyrimidine Heterocycle, Amine
Pyrazole Heterocycle

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromobutanenitrile
Source PubChem
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InChI

InChI=1S/C4H5Br2N/c1-3(5)4(6)2-7/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TWLGLYVADVLALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10947972
Record name 2,3-Dibromobutanenitrile
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Molecular Weight

226.90 g/mol
Source PubChem
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CAS No.

25109-76-6
Record name 2,3-Dibromobutanenitrile
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Record name 2,3-Dibromobutyronitrile
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Record name 2,3-Dibromobutanenitrile
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Record name 2,3-dibromobutyronitrile
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Synthetic Methodologies and Precursor Chemistry of 2,3 Dibromobutanenitrile

Precursors and Starting Materials in Advanced Synthesis

The efficient synthesis of 2,3-dibromobutanenitrile hinges on the use of suitable precursors capable of undergoing bromination. The structure and reactivity of these starting materials are key determinants of the reaction's outcome.

The principal substrate for producing this compound is an unsaturated butanenitrile, with crotononitrile (B213123) (2-butenenitrile) being the most common starting material. guidechem.comchemsrc.com The carbon-carbon double bond in crotononitrile is the reactive site for the electrophilic addition of bromine. The synthesis of this compound is achieved through the reaction of crotononitrile with bromine. guidechem.com

The preparation of crotononitrile can be accomplished through several established synthetic routes. Industrially, it is often produced by the ammoxidation of butenes. In the laboratory, methods for preparing nitriles include the dehydration of amides using reagents like phosphorus(V) oxide or the reaction of halogenoalkanes with sodium or potassium cyanide. libretexts.orgchemguide.co.uk For instance, 1-bromopropane (B46711) can be converted to butanenitrile, demonstrating a method to form the nitrile group, which is central to the precursor's structure. libretexts.orgchemguide.co.uk Another route involves the reaction of aldehydes and ketones with hydrogen cyanide to form hydroxynitriles, which can be further processed. libretexts.orgchemguide.co.uk

The table below outlines key precursors involved in the synthesis pathway leading to this compound.

Precursor Type Specific Compound Name Role in Synthesis
Primary SubstrateCrotononitrile (2-Butenenitrile)Undergoes direct bromination to form the target compound. guidechem.com
Halogenoalkane1-BromopropaneA starting material for synthesizing a saturated butanenitrile backbone. libretexts.orgchemguide.co.uk
AldehydeAcetaldehydeCan be used to form hydroxynitriles, which are intermediates for nitrile synthesis. libretexts.org

The purity of the bromination substrate is critical, as impurities can engage in side reactions, diminishing the yield of the desired this compound product.

Butanenitrile derivatives are significant in organic synthesis beyond their role as direct precursors. acs.org While saturated butanenitrile can be halogenated, the reaction typically occurs at the alpha-carbon, which is adjacent to the nitrile group, rather than leading to the 2,3-dibromo product. The nitrile functional group itself is a valuable synthon; its presence allows for a variety of chemical transformations. libretexts.org

The study of different butanenitrile derivatives provides insight into how substituents on the carbon chain influence the electronic environment and reactivity of the molecule. This knowledge is crucial for optimizing reaction conditions for bromination and for designing syntheses of other functionalized nitriles. For example, the strong electron-withdrawing nature of a nitro group can facilitate reactions with nucleophiles. mdpi.com Similarly, other functional groups can be used to direct the course of a synthetic sequence. The versatility of the nitrile group and its derivatives makes them important building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. acs.orgresearchgate.netgoogle.com

Reaction Mechanisms and Mechanistic Investigations of 2,3 Dibromobutanenitrile

Nucleophilic Substitution Reactions Involving Bromine Centers

Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile attacks an electrophilic carbon atom, resulting in the displacement of a leaving group. In 2,3-dibromobutanenitrile, the carbon atoms bonded to bromine are the electrophilic sites, and the bromide ions are effective leaving groups. rammohancollege.ac.in The substitution can proceed through different mechanistic pathways, chiefly the SN1 (unimolecular) and S_N2 (bimolecular) routes, which are distinguished by their kinetics and stereochemical outcomes. numberanalytics.comlibretexts.org

The stereochemistry of a nucleophilic substitution reaction is intrinsically linked to its mechanism. For this compound, which contains two chiral centers at C2 and C3, the stereochemical result of a substitution is highly informative.

S_N2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). rammohancollege.ac.inksu.edu.sa This process forces the other substituents on the carbon to "flip," leading to an inversion of configuration at the stereocenter. spcmc.ac.in If a nucleophile attacks the C2 or C3 position of a specific stereoisomer of this compound via an S_N2 pathway, the product will exhibit an inverted stereochemistry at that carbon.

S_N1 Mechanism: This two-step mechanism begins with the departure of the leaving group to form a planar carbocation intermediate. numberanalytics.comksu.edu.sa The nucleophile can then attack this flat intermediate from either face with equal probability. ksu.edu.sa If a reaction at one of the chiral centers of this compound were to proceed via an S_N1 mechanism, it would result in a mixture of two stereoisomers (racemization) at that center. numberanalytics.com

The prevalence of one mechanism over the other depends on factors like the substrate structure, nucleophile strength, and solvent. numberanalytics.com Given that the bromine atoms in this compound are on secondary carbons, both pathways are possible, though S_N2 reactions are common for secondary alkyl halides. spcmc.ac.in

Kinetic studies are essential for elucidating the reaction mechanism by examining the factors that influence the reaction rate. libretexts.org The rate laws for S_N1 and S_N2 reactions are distinct.

S_N1 Kinetics: In the unimolecular S_N1 pathway, the rate-determining step is the formation of the carbocation, which only involves the substrate. numberanalytics.comlibretexts.org Therefore, the reaction rate depends solely on the concentration of the substrate: Rate = k[Substrate]. The concentration of the nucleophile does not affect the rate. libretexts.org

Table 1: Comparison of Kinetic Pathways for Nucleophilic Substitution

Characteristic S_N1 Mechanism S_N2 Mechanism
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]
Molecularity Unimolecular Bimolecular
Reaction Order First-order Second-order
Key Intermediate Carbocation numberanalytics.com Pentacoordinate Transition State spcmc.ac.in
Stereochemistry Racemization numberanalytics.com Inversion of Configuration spcmc.ac.in

The structure of this compound makes it inherently reactive towards nucleophiles. The presence of bromine atoms, which are effective leaving groups because they form stable, weakly basic bromide ions upon departure, facilitates substitution reactions. rammohancollege.ac.in The electron-withdrawing nature of both the bromine atoms and the adjacent nitrile (-C≡N) group enhances the electrophilicity of the carbon atoms they are attached to, making them more attractive to incoming nucleophiles.

The reactivity of related dibrominated alkanes has been demonstrated in various synthetic applications. For instance, the isomer 3,4-dibromobutanenitrile (B3119390) readily reacts with nucleophiles like sodium arylsulphinates to form substitution products. researchgate.net This indicates a high susceptibility to nucleophilic attack, a characteristic shared by this compound due to its similar electronic and structural features.

Elimination Reactions and Olefin Formation

In addition to substitution, this compound can undergo elimination reactions, where atoms are removed from adjacent carbons to form a carbon-carbon double bond (an olefin). This process is a key route for synthesizing unsaturated compounds.

Dehydrobromination is an elimination reaction involving the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, typically facilitated by a base. scribd.com The base abstracts a proton, and the resulting electron pair forms a π-bond, expelling the bromide ion.

In this compound, dehydrobromination can occur to form an unsaturated nitrile. The reaction of bromo-substituted alkanes with a base to induce elimination is a well-established synthetic method. researchgate.net For example, the treatment of 3,4-dibromobutanenitrile with a base is a known method to produce 4-bromobut-2-enenitrile (B1524013) through the elimination of one equivalent of HBr. smolecule.com A similar pathway is expected for this compound, leading to the formation of a C=C double bond.

The dehydrobromination of this compound directly yields unsaturated nitriles. Depending on which hydrogen and bromine atoms are removed, different isomers of bromobutenenitrile can be formed. This transformation is a valuable method for creating functionalized alkenes that can serve as intermediates in more complex syntheses. smolecule.com The explicit identification of products from the elimination of HBr from dibrominated precursors makes this reaction class a compelling route to synthesize various unsaturated nitriles. uni-koeln.de

Table 2: Elimination Reaction of this compound

Reactant Reaction Type Potential Products
This compound Dehydrobromination Bromobutenenitrile Isomers

Table 3: List of Mentioned Compounds

Compound Name
This compound
3,4-dibromobutanenitrile
4-bromobut-2-enenitrile
Bromobutenenitrile
Sodium arylsulphinate

Transformations of the Nitrile Functional Group

The cyano group (-C≡N) in this compound is a versatile functional group capable of undergoing several fundamental organic transformations, including hydrolysis, reduction, and reaction with organometallic reagents. chemistrysteps.com These reactions provide pathways to synthesize a range of other functional groups, such as carboxylic acids, amides, and amines.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a two-stage process that can be catalyzed by either acid or base, first yielding an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. organicchemistrytutor.compressbooks.pub Subsequent proton transfers lead to the formation of an amide tautomer (an imidic acid), which quickly converts to the more stable amide. chemistrysteps.com Given sufficient heat and reaction time, the amide itself undergoes hydrolysis. The amide's carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of ammonia (B1221849) (or an amine), which is protonated in the acidic medium, driving the reaction to completion to form the carboxylic acid. libretexts.orgorganicchemistrytutor.com

In a base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form the imidic acid, which tautomerizes to the amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process leads to the formation of a carboxylate salt and ammonia. libretexts.org

For this compound, these reactions would proceed as follows, although it is important to note that harsh conditions could promote side reactions involving the bromine atoms.

Table 1: Hydrolysis Reactions of this compound

Reaction Reagents & Conditions Intermediate Product Final Product
Acid-Catalyzed Hydrolysis H₃O⁺ (aq), Heat 2,3-Dibromobutanamide 2,3-Dibromobutanoic acid

Reduction to Amines

The nitrile group can be reduced to a primary amine using powerful reducing agents. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. chemistrysteps.compressbooks.pub

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. chemistrysteps.com This initial step breaks one of the pi bonds of the triple bond and forms an intermediate imine salt. This salt undergoes a second hydride addition to the carbon, breaking the remaining pi bond. chemistrysteps.com The resulting dianionic species is then protonated during an aqueous or acidic workup step to yield the primary amine. pressbooks.pubchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles. chemguide.co.uk

When applied to this compound, this reaction converts the nitrile functional group into an aminomethyl group, yielding 2,3-dibromobutan-1-amine.

Table 2: Reduction of this compound

Reactant Reagents & Conditions Product
This compound 1. LiAlH₄ in diethyl ether or THF 2,3-Dibromobutan-1-amine

Reactions with Organometallic Reagents

Grignard reagents (RMgX) react with nitriles to produce ketones after a hydrolysis workup step. masterorganicchemistry.comlibretexts.org This reaction is a valuable method for carbon-carbon bond formation.

The reaction proceeds via the nucleophilic attack of the carbanionic R-group of the Grignard reagent on the electrophilic nitrile carbon. masterorganicchemistry.com This forms a new carbon-carbon bond and generates an intermediate imine anion, which is stabilized as a magnesium salt. This intermediate is stable until hydrolysis. masterorganicchemistry.com The addition of aqueous acid in a workup step hydrolyzes the imine to a ketone. masterorganicchemistry.comcommonorganicchemistry.com

For this compound, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield an intermediate imine salt, which upon hydrolysis would form 3,4-dibromopentan-2-one. A potential competing reaction is the attack of the Grignard reagent on one of the bromine atoms.

Table 3: Reaction of this compound with a Grignard Reagent

Reactant Reagents & Conditions Product (after hydrolysis)
This compound 1. CH₃MgBr in diethyl ether 3,4-Dibromopentan-2-one

Radical and Ionic Pathways in this compound Reactivity

The presence of two bromine atoms on adjacent carbons introduces significant reactivity that can compete with or dominate the transformations of the nitrile group. These reactions can proceed through either ionic or radical pathways, depending on the reagents and conditions. dtic.milacs.org

Ionic Pathways: A primary ionic pathway for vicinal dibromides is elimination. dtic.mil In the presence of a strong base, this compound can undergo E2 dehydrobromination to form a bromoalkene. More commonly, with reducing agents that are also nucleophiles (like the iodide ion) or with certain metals (like zinc), it can undergo reductive debromination. This reaction typically proceeds via a concerted anti-elimination mechanism, where the nucleophile attacks one bromine atom, and the other bromine atom leaves simultaneously with the formation of a carbon-carbon double bond. dtic.mil This pathway results in the formation of a butenenitrile isomer. Nucleophilic substitution (S_N2) at the carbon atoms bearing the bromine is also a possible ionic pathway, though often slower than elimination.

Radical Pathways: Carbon-bromine bonds are susceptible to homolytic cleavage under radical conditions, such as in the presence of radical initiators, UV light, or certain metals that can perform single-electron transfer (SET). dtic.milmasterorganicchemistry.com For this compound, a radical pathway could be initiated by a one-electron reduction from a zero-valent metal. This would form a radical anion intermediate, which could then lose a bromide ion to form a bromoalkyl radical. dtic.mil This radical species is short-lived and could be further reduced at the metal surface to an anion (which is then protonated) or couple with another radical. dtic.mil While free radical reactions in the bulk solution are possible, reactions involving zero-valent metals often confine the radical intermediates to the metal's surface. dtic.mil The competition between ionic and radical pathways is highly dependent on the reaction conditions. For example, the reaction of alkenes with Br₂ typically proceeds via an ionic bromonium ion intermediate, but can be forced down a radical pathway if the concentration of Br₂ is kept very low, such as when using N-bromosuccinimide (NBS). masterorganicchemistry.commasterorganicchemistry.com

Stereochemical Considerations and Isomerism in 2,3 Dibromobutanenitrile Chemistry

Diastereoisomerism: Erythro and Threo Forms

2,3-Dibromobutanenitrile exists as two diastereomeric forms: erythro and threo. This nomenclature is used to describe the relative configuration of substituents at adjacent stereocenters.

In the context of this compound, the erythro and threo isomers are defined by the spatial arrangement of the two bromine atoms and the nitrile group.

Erythro form : In a Fischer projection, the two bromine atoms are on the same side of the carbon backbone. chiralpedia.com This arrangement corresponds to the (2R,3R) and (2S,3S) absolute configurations, which are a pair of enantiomers.

Threo form : In a Fischer projection, the two bromine atoms are on opposite sides of the carbon backbone. chiralpedia.com This corresponds to the (2R,3S) and (2S,3R) absolute configurations, another pair of enantiomers.

The relationship between an erythro isomer and a threo isomer is that of diastereomerism. chiralpedia.com Diastereomers have different physical properties and can exhibit distinct reactivity.

The analogous compound, 2,3-dibromobutane (B42614), also exists in erythro and threo forms. The erythro form of 2,3-dibromobutane is a meso compound due to a plane of symmetry, making it achiral. nih.gov However, in this compound, the presence of the nitrile group removes this symmetry, and thus both the erythro and threo forms are chiral and exist as pairs of enantiomers.

Table 1: Stereoisomers of this compound

DiastereomerAbsolute ConfigurationRelationship
Erythro(2R,3R)Enantiomers
(2S,3S)
Threo(2R,3S)Enantiomers
(2S,3R)

Enantiomeric Purity and Chiral Synthesis Strategies

Achieving high enantiomeric purity is a significant goal in the synthesis of chiral molecules like this compound. Enantiomeric excess (ee) is a measure of this purity, with a 100% ee indicating a single, pure enantiomer and a 0% ee representing a racemic mixture. wikipedia.org

Several strategies can be employed for the chiral synthesis of this compound, aiming to produce a specific stereoisomer in high yield and enantiomeric excess.

Asymmetric Catalysis : The use of chiral catalysts is a powerful method for enantioselective synthesis. For instance, rhodium-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been shown to produce chiral products with up to >99% ee. rsc.org Similar strategies could be adapted for the synthesis of this compound precursors.

Chiral Auxiliaries : Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. The auxiliary can then be removed to yield the desired enantiomerically enriched product.

Chiral Solvents : Research has demonstrated that chiral solvents can be the sole source of chirality in some catalytic reactions, leading to high enantiomeric excess. For example, using (R)-limonene as a solvent in a Suzuki-Miyaura reaction with a palladium catalyst resulted in a product with 98% ee. acs.org

Kinetic Resolution : This technique involves the differential reaction of enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted, enantiomerically enriched starting material from the product.

The development of synthetic routes that yield enantiomerically pure drugs is a major focus in pharmaceutical chemistry. cureffi.org

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of this compound significantly influences its reactivity and the distribution of products in subsequent chemical transformations. The spatial arrangement of the bromine atoms and the nitrile group dictates the accessibility of reaction sites and the stability of transition states. inflibnet.ac.inslideshare.net

Stereospecific Reactions : In a stereospecific reaction, the stereochemistry of the reactant directly determines the stereochemistry of the product. uomustansiriyah.edu.iq For example, the addition of bromine to cis-2-butene (B86535) yields meso-2,3-dibromobutane, while the addition to trans-2-butene produces the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane. uomustansiriyah.edu.iq Similar stereospecificity would be expected in reactions involving the precursors to this compound.

Stereoselective Reactions : A stereoselective reaction produces a predominance of one stereoisomer over others. unacademy.commasterorganicchemistry.com This selectivity arises from differences in the activation energies of the competing reaction pathways. inflibnet.ac.in For example, in an elimination reaction, the anti-periplanar arrangement of a proton and a leaving group is favored, leading to the preferential formation of one geometric isomer of the alkene product. The erythro and threo isomers of this compound would be expected to yield different product ratios in such reactions.

The differing reactivity of diastereomers is a fundamental principle in stereochemistry. The distinct three-dimensional structures of the erythro and threo isomers of this compound lead to different steric and electronic environments, which in turn affect reaction rates and outcomes.

Advanced Methods for Stereoisomer Separation and Characterization

The separation and characterization of the stereoisomers of this compound are essential for studying their individual properties and for applications requiring enantiomerically pure forms.

Separation Techniques:

Chiral Chromatography : This is a powerful technique for separating enantiomers. fiveable.me Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. hplc.eulabicom.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability. hplc.euthelabstore.co.uk Gas chromatography (GC) with chiral columns is also effective for separating volatile enantiomers. restek.com

Resolution of Racemates : This involves converting a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. The resulting diastereomers can be separated by conventional methods like crystallization or chromatography. The resolving agent is then removed to yield the individual enantiomers. slideshare.net

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for distinguishing between diastereomers. stackexchange.com Diastereotopic protons in a molecule have different chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com The coupling constants between vicinal protons can also provide information about the relative stereochemistry, as the dihedral angle between these protons differs in the erythro and threo isomers. libretexts.org

X-ray Crystallography : This technique can provide the absolute configuration of a chiral molecule if a suitable single crystal can be obtained.

Polarimetry : This method measures the rotation of plane-polarized light by a chiral compound. Enantiomers rotate light in equal but opposite directions. While it can confirm the presence of a chiral substance and measure enantiomeric excess, it does not provide information about the absolute configuration.

Table 2: Analytical Techniques for Stereoisomer Analysis

TechniqueApplicationInformation Obtained
Chiral HPLC/GCSeparation of enantiomersEnantiomeric excess (ee), retention times
NMR SpectroscopyDistinguishing diastereomersChemical shifts, coupling constants, relative stereochemistry
X-ray CrystallographyDetermining absolute configurationThree-dimensional molecular structure
PolarimetryMeasuring optical activitySpecific rotation, confirmation of chirality

Spectroscopic and Advanced Characterization Techniques for 2,3 Dibromobutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the carbon-hydrogen framework. For 2,3-Dibromobutanenitrile, which contains two chiral centers, NMR is particularly crucial for distinguishing between its possible diastereomers.

¹H NMR and ¹³C NMR Spectral Analysis

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the complete assignment of the molecule's structure. Each unique proton and carbon atom in the molecule generates a distinct signal in the respective spectrum, and the characteristics of these signals (chemical shift, integration, and multiplicity) reveal the connectivity and chemical environment.

In the ¹H NMR spectrum of this compound, one would expect to observe three distinct signals corresponding to the methyl protons (CH₃), the proton at the C3 position (CHBr), and the proton at the C2 position (CHBrCN). The splitting patterns, or multiplicities, of these signals arise from spin-spin coupling with neighboring protons and are key to confirming the structure.

The ¹³C NMR spectrum provides information on the carbon backbone. For this compound, four unique carbon signals are expected: one for the methyl carbon, two for the methine carbons bonded to bromine, and one for the nitrile carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. organicchemistrydata.org

Below are the expected spectral data based on standard chemical shift values and coupling principles.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling to
¹H-CH₃~1.9 - 2.2Doublet (d)H at C3
¹HH at C3~4.4 - 4.7Multiplet (m) or Doublet of Quartets (dq)H at C2, -CH₃
¹HH at C2~4.8 - 5.1Doublet (d)H at C3
¹³C-C H₃~20 - 25N/AN/A
¹³CC 3~45 - 55N/AN/A
¹³CC 2~40 - 50N/AN/A
¹³C-C N~115 - 120N/AN/A

Note: Predicted values are estimates and can vary based on solvent and specific stereoisomer.

Advanced NMR Techniques for Stereochemical Assignment

While 1D NMR confirms the molecular connectivity, advanced 2D NMR techniques are necessary to establish the relative stereochemistry of the two chiral centers (C2 and C3). numberanalytics.com The molecule can exist as two pairs of enantiomers: (2R, 3R)/(2S, 3S) and (2R, 3S)/(2S, 3R), which are diastereomers of each other (often referred to as erythro and threo isomers).

Correlation Spectroscopy (COSY): A 2D COSY experiment would show cross-peaks between protons that are spin-coupled. longdom.org For this compound, this would definitively correlate the C2 proton with the C3 proton, and the C3 proton with the methyl protons, confirming the H-C(CN)-C(H)-CH₃ sequence. longdom.orgipb.pt

Vicinal Coupling Constants (³JHH): The key to assigning the diastereomers lies in the magnitude of the vicinal coupling constant (³J) between the protons on C2 and C3. According to the Karplus relationship, the size of this coupling constant depends on the dihedral angle between the two protons. organicchemistrydata.org The different staggered conformations of the erythro and threo isomers lead to different average dihedral angles and thus different coupling constants. Typically, the coupling constant for the anti-periplanar arrangement is larger than for the gauche arrangement, allowing for differentiation between the diastereomers. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features. The most prominent and diagnostic peak is that of the nitrile (C≡N) group. Other expected absorptions include C-H stretching and bending vibrations and C-Br stretching.

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Expected Absorption Range (cm⁻¹) Vibration Type
NitrileC≡N2240 - 2260Stretch
AlkaneC-H2850 - 3000Stretch
BromoalkaneC-Br500 - 600Stretch

The presence of a sharp, medium-intensity peak around 2240 cm⁻¹ is a strong indicator of the nitrile functional group.

Mass Spectrometry (MS) in Fragment Analysis and Purity Assessment

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. It also offers structural clues through the analysis of fragmentation patterns.

For this compound (C₄H₅Br₂N), the mass spectrum would exhibit a distinctive molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, a molecule containing two bromine atoms will show a characteristic pattern of three peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for the presence of two bromine atoms. The monoisotopic mass of the compound is 224.87887 Da. nih.gov

Common fragmentation pathways in the mass spectrometer would likely involve the loss of one or both bromine atoms (loss of 79/81 Da) or the cleavage of the carbon-carbon bonds, leading to smaller charged fragments that help in piecing together the molecular structure.

Integration of Spectroscopic Data for Comprehensive Structural Determination

The unambiguous structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques. organicchemistrydata.org

IR spectroscopy first confirms the presence of the essential nitrile (C≡N) functional group.

Mass spectrometry then establishes the molecular weight and confirms the presence of two bromine atoms through the unique isotopic pattern of the molecular ion.

NMR spectroscopy provides the final, detailed picture. ¹³C NMR confirms the presence of four distinct carbon environments, while ¹H NMR shows the number and type of protons and establishes the basic H-C-C-CH₃ connectivity through spin-spin coupling patterns.

Finally, advanced 2D NMR techniques and analysis of coupling constants allow for the determination of the relative stereochemistry, distinguishing between the possible diastereomers of the molecule. longdom.org

Together, these methods provide a powerful and comprehensive toolkit for the complete structural elucidation and characterization of this compound.

Theoretical and Computational Chemistry Approaches to 2,3 Dibromobutanenitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule like 2,3-dibromobutanenitrile. These methods solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on its electron density. For this compound, DFT calculations could be employed to simulate various aspects of its chemical behavior, such as its interactions with solvents and the energetic profiles of its transition states in chemical reactions. By applying different functionals and basis sets, researchers could predict its geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for understanding its reactivity, with the bromine substituents and the nitrile group significantly influencing its electronic landscape and susceptibility to nucleophilic attack.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), could provide highly accurate predictions of the molecular properties of this compound. While computationally more demanding than DFT, ab initio calculations could offer a benchmark for other methods and yield precise values for properties like dipole moment, polarizability, and electron affinity.

Molecular Modeling and Conformational Analysis

Due to the presence of two stereocenters at the C2 and C3 positions, this compound can exist in different stereoisomeric forms (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). Furthermore, rotation around the C2-C3 single bond leads to various conformers (e.g., anti, gauche). Molecular modeling techniques, combining quantum mechanics and classical mechanics (molecular mechanics), would be essential to explore the potential energy surface of these different conformations. Identifying the most stable conformers is critical, as the geometry of the molecule dictates its reactivity and interactions with other chemical species.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for simulating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its reaction with nucleophiles, where the bromine atoms act as leaving groups. By mapping the potential energy surface of the reaction, it is possible to identify the transition state structures—the highest energy points along the reaction coordinate. The energy of these transition states determines the activation energy and, consequently, the reaction rate. Such simulations are vital for understanding the stereoselectivity of reactions involving chiral forms of this compound, such as the (R,R)-2,3-dibromobutanenitrile isomer. google.com

Predictive Modeling for Reactivity and Selectivity in Organic Synthesis

Building on the data from quantum chemical calculations and reaction simulations, predictive models can be developed to forecast the reactivity and selectivity of this compound in various synthetic contexts. By analyzing calculated parameters such as atomic charges, frontier molecular orbital energies, and steric hindrance, it is possible to predict which sites of the molecule are most susceptible to electrophilic or nucleophilic attack. This predictive capability can guide the design of new synthetic routes and the optimization of reaction conditions to achieve desired products with high yield and selectivity, for instance, in the synthesis of more complex molecules where this compound serves as a building block. newdrugapprovals.orgnewdrugapprovals.org

Derivatives, Analogues, and Advanced Structural Modifications of 2,3 Dibromobutanenitrile

Synthesis and Characterization of Novel Derivatives

The reactivity of 2,3-dibromobutanenitrile allows for the generation of a variety of analogues and derivatives through reactions targeting the halogen atoms, the nitrile moiety, or both.

The synthesis of this compound itself is a key example of generating a halogenated nitrile. It can be prepared via the bromination of 2-butenenitrile. google.com This reaction involves the addition of bromine across the double bond of the unsaturated nitrile precursor.

The general approach for synthesizing halogenated alkanes from alkenes suggests that other halogenated analogues could be produced by using different halogenating agents. For instance, reactions with chlorine (Cl₂) or interhalogen compounds like iodine monochloride (ICl) could potentially yield dichlorinated or bromo-chloro-substituted butanenitrile analogues, respectively. The synthesis of nitriles can also be achieved via nucleophilic substitution of halogenoalkanes with cyanide salts, a method that could be adapted to create more complex halogenated nitrile structures. chemguide.co.uksavemyexams.com

While direct synthesis from this compound is not explicitly detailed in readily available literature, the preparation of vinyl sulfones from vicinal dibromides is a known transformation. sigmaaldrich.com As this compound is a vicinal dibromide, it can serve as a substrate for this type of reaction. The process involves reacting the dibromide with a sulfinate salt, such as sodium benzenesulfinate. sigmaaldrich.com

The reaction likely proceeds through a base-assisted double dehydrobromination. The sulfinate salt or an added base facilitates the elimination of two molecules of hydrogen bromide (HBr), leading to the formation of a carbon-carbon double bond conjugated with the nitrile group. The sulfinate anion acts as a nucleophile, substituting one of the bromine atoms, followed by elimination to yield the final β-cyanovinylsulfone product.

Table 1: Proposed Synthesis of β-Cyanovinylsulfone Derivative

Reactant 1Reactant 2Proposed ProductReaction Type
This compoundSodium benzenesulfinate(E/Z)-3-(phenylsulfonyl)but-2-enenitrileNucleophilic Substitution / Elimination

The direct conversion of nitriles to hydrazones is not a standard transformation. However, this compound can be used as a precursor to synthesize complex hydrazine-derived structures. A patented process demonstrates that this compound reacts with methyl hydrazine (B178648) sulfate (B86663) in the presence of a base, such as sodium hydroxide (B78521), to form an intermediate compound. google.comgoogle.com This reaction serves as a key step in the synthesis of a triaminopyrimidine compound, highlighting the utility of the dibromonitrile as a building block. google.com The reaction involves a nucleophilic attack by the hydrazine on the carbon backbone, likely leading to substitution of the bromine atoms and subsequent cyclization or rearrangement.

Functionalization at Bromine Centers

The two bromine atoms in this compound are located at electrophilic carbon centers, making them susceptible to nucleophilic substitution reactions. chemistrysteps.comscience-revision.co.uk This reactivity allows for the replacement of the bromine atoms with a wide range of other functional groups, significantly diversifying the molecular structure. These reactions typically proceed via an S_N2 mechanism, especially with primary and secondary alkyl halides. libretexts.orglumenlearning.com

Common nucleophiles that can be employed include:

Hydroxide ions (OH⁻) to produce dihydroxy-butanenitrile (a cyanodiol).

Azide ions (N₃⁻) to form a diazido-butanenitrile, which can be subsequently reduced with reagents like LiAlH₄ to yield a diaminobutanenitrile. pressbooks.pubyoutube.com

Ammonia (B1221849) (NH₃) and amines to introduce amino groups, although overalkylation can be an issue. science-revision.co.uk

Cyanide ions (CN⁻) to introduce additional nitrile groups, forming a dicyano derivative.

Table 2: Potential Functionalization via Nucleophilic Substitution at Bromine Centers

NucleophileReagent ExampleProduct Type
HydroxideSodium Hydroxide (NaOH)Dihydroxy-butanenitrile
AzideSodium Azide (NaN₃)Diazido-butanenitrile
CyanidePotassium Cyanide (KCN)Dicyano-butanenitrile
AmmoniaAmmonia (NH₃)Diamino-butanenitrile
AlkoxideSodium Methoxide (NaOCH₃)Dimethoxy-butanenitrile

Modifications of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction. wikipedia.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. openstax.org This reaction typically proceeds in two stages under either acidic or basic aqueous conditions. savemyexams.comwikipedia.org First, the nitrile is hydrated to an amide intermediate (2,3-dibromobutanamide). With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid (2,3-dibromobutanoic acid) and an ammonium (B1175870) salt (in acid) or ammonia (in base). savemyexams.comresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (B1222165) (NaBH₄) are ineffective. scribd.commasterorganicchemistry.com The reaction converts the nitrile into a primary amine (2,3-dibromobutylamine), adding a -CH₂NH₂ group to the molecule. chemistrysteps.commasterorganicchemistry.com This reduction must be performed carefully to avoid reacting with the bromine atoms.

Table 3: Key Transformations of the Nitrile Group

ReactionReagentsIntermediate ProductFinal Product
Acid HydrolysisH₃O⁺, Heat2,3-Dibromobutanamide2,3-Dibromobutanoic Acid
Base HydrolysisNaOH (aq), Heat2,3-DibromobutanamideSodium 2,3-dibromobutanoate
Reduction1. LiAlH₄ 2. H₂O-2,3-Dibromobutylamine

Incorporation into Complex Molecular Architectures

This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly heterocycles. Patent literature provides a clear example of its use as a synthetic precursor. In a multi-step process for preparing a triaminopyrimidine compound, this compound is a key intermediate. google.com It is reacted with methyl hydrazine sulfate to initiate a sequence of reactions that ultimately builds the complex pyrimidine (B1678525) ring system. google.com

Furthermore, haloalkyl nitriles, in general, are recognized as potential substrates for enzymatic transformations. Altered hydrolase enzymes could potentially convert such compounds into valuable chiral building blocks like haloalcohols or epoxides, which are highly sought after in organic synthesis. google.com This suggests a potential route for incorporating the butanenitrile framework into complex structures via biocatalysis.

Applications of 2,3 Dibromobutanenitrile in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Building Blocks

The primary utility of 2,3-dibromobutanenitrile in organic synthesis is its function as a highly reactive intermediate for the generation of other molecular building blocks. This reactivity stems from the presence of two key functional groups: the vicinal dibromides and the nitrile group.

The two bromine atoms are excellent leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups through reactions with different nucleophiles. For example, displacement of one or both bromine atoms can lead to the formation of amines, azides, thiols, or ethers. Furthermore, elimination reactions, such as dehydrobromination, can be induced to form unsaturated intermediates like bromobutenenitrile or butadienenitrile derivatives. mdpi.com These unsaturated systems are themselves valuable building blocks for cycloaddition and polymerization reactions. smolecule.com

The nitrile group is also a versatile functional handle. It can be:

Hydrolyzed under acidic or basic conditions to form a carboxylic acid.

Reduced to a primary amine using reducing agents like lithium aluminum hydride.

Reacted with organometallic reagents (e.g., Grignard reagents) to produce ketones after hydrolysis.

This trifecta of reactivity—nucleophilic substitution, elimination, and nitrile group transformation—allows this compound to be converted into a wide array of bifunctional or polyfunctional molecules, which serve as foundational building blocks for more complex targets in medicinal and materials chemistry. smolecule.com

Table 1: Potential Transformations of this compound into Synthetic Building Blocks
Reaction TypeReagent(s)Resulting Functional Group / Intermediate
Nucleophilic Substitution Amines, Azides, Thiols, AlkoxidesDiamines, Diazides, Dithiols, Diethers, etc.
Elimination Base (e.g., K₂CO₃)Unsaturated Nitriles (e.g., Bromobutenenitrile)
Nitrile Hydrolysis H₃O⁺ or OH⁻Dihalogenated Carboxylic Acid
Nitrile Reduction LiAlH₄ or H₂/CatalystDihalogenated Primary Amine
Nitrile reaction with Grignard 1. RMgX; 2. H₃O⁺Dihalogenated Ketone

Contribution to the Synthesis of Chiral Compounds

The structure of this compound is inherently chiral, possessing two stereogenic centers at carbon 2 and carbon 3. This intrinsic chirality is a crucial feature for its application in asymmetric synthesis, the field focused on producing specific stereoisomers of a chiral molecule. organic-chemistry.orgresearchgate.net

Due to its two chiral centers, this compound can exist as four stereoisomers: a pair of enantiomers (RR and SS) and a pair of diastereomers (RS and SR). The synthesis of an enantiomerically pure form of this compound is itself a valuable process in chiral synthesis.

More significantly, using a specific diastereomer of this compound in a reaction can influence the stereochemical outcome of that reaction, a process known as diastereoselective synthesis. youtube.comnih.gov The existing stereocenters in the molecule can direct the approach of a reagent to a specific face of the molecule, leading to the preferential formation of one new stereocenter over another. youtube.com For instance, in a nucleophilic substitution or addition reaction, the bulky bromine atoms and the stereochemistry at one center can sterically hinder one pathway, thereby favoring the formation of a specific diastereomeric product. nih.gov While specific, documented examples for this compound are not widespread, the principle of using such chiral building blocks is a fundamental strategy in the synthesis of complex, enantiomerically pure molecules like pharmaceuticals and natural products. researchgate.netnih.gov

Utilisation in Heterocyclic Compound Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon in the ring (such as nitrogen, sulfur, or oxygen), are ubiquitous in medicinal chemistry and natural products. mdpi.comdovepress.com The reactive nature of this compound makes it a suitable precursor for constructing various heterocyclic rings. nih.gov

The general strategy involves reacting the vicinal dibromide with a binucleophilic reagent—a molecule containing two nucleophilic centers. This can lead to a cyclization reaction where both bromine atoms are displaced to form a new ring.

Thiazole (B1198619) Synthesis: A classic method for thiazole synthesis is the Hantzsch reaction, which typically involves the condensation of an α-haloketone with a thioamide. mjcce.org.mk A variation of this can be envisioned where this compound reacts with a sulfur-containing binucleophile like thiourea (B124793) or a thioamide. The reaction would proceed via initial nucleophilic attack by the sulfur atom, followed by an intramolecular cyclization by the nitrogen atom to form a five-membered thiazole ring. organic-chemistry.orgbepls.comekb.eg

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). organic-chemistry.orgbeilstein-journals.org Alternatively, precursors like this compound can react with hydrazine or its derivatives. The reaction would involve a double nucleophilic substitution, where both nitrogen atoms of the hydrazine attack the carbon atoms bearing the bromine, leading to the formation of a dihydropyrazole, which can then be oxidized to the aromatic pyrazole. mdpi.comorganic-chemistry.org

The ability to use this compound to access different heterocyclic cores makes it a valuable tool for generating libraries of compounds for drug discovery and materials science.

Environmental Fate and Degradation Pathways of Brominated Nitriles

Hydrolytic Degradation Mechanisms

The hydrolysis of nitriles is a well-documented chemical process that can proceed under both acidic and basic conditions. chemistrysteps.comlibretexts.orgwikipedia.org This transformation occurs in two primary stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com

Under basic conditions, the degradation is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. chemistrysteps.compressbooks.pub This leads to the formation of an imidic acid intermediate, which then tautomerizes to form an amide. libretexts.org This amide, in the case of 2,3-dibromobutanenitrile, would be 2,3-dibromobutanamide. This intermediate can then undergo further hydrolysis to yield the corresponding carboxylate salt, 2,3-dibromobutanoate, and ammonia (B1221849). wikipedia.org

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by water. organicchemistrytutor.comlibretexts.org A series of proton transfers results in the formation of the amide intermediate (2,3-dibromobutanamide). organicchemistrytutor.com Continued heating in an acidic solution will hydrolyze the amide to the final carboxylic acid, 2,3-dibromobutanoic acid, and an ammonium (B1175870) salt. libretexts.orgwikipedia.org

The rate of hydrolysis is significantly dependent on pH. For instance, the related compound 2,2-dibromo-3-nitrilopropionamide (DBNPA) is relatively stable at a low pH but degrades rapidly in neutral or alkaline conditions. santos.com A similar pH-dependent stability would be expected for this compound. The carbon-bromine bonds may also be susceptible to hydrolysis, potentially leading to the formation of hydroxy-substituted products, although the hydrolysis of the nitrile group is generally the more predominant pathway under typical environmental conditions.

Table 1: Predicted Hydrolytic Degradation Pathway of this compound

Step Reactant Conditions Intermediate Product Final Product
1This compoundAcidic or Basic2,3-Dibromobutanamide2,3-Dibromobutanoic Acid
22,3-DibromobutanamideAcidic or Basic-2,3-Dibromobutanoic Acid

Biodegradation in Aquatic and Terrestrial Environments

The biodegradation of this compound is anticipated to involve enzymatic attacks on both the nitrile group and the carbon-bromine bonds. Halogenated organic compounds are often recalcitrant to microbial degradation; however, various microorganisms have evolved pathways to metabolize them. asm.orgmdpi.com

The biodegradation of the nitrile functional group is catalyzed by two main classes of enzymes: nitrilases and nitrile hydratases. wikipedia.orgwikipedia.org

Nitrilases hydrolyze nitriles directly to a carboxylic acid and ammonia. wikipedia.org

Nitrile hydratases convert nitriles to an amide, which can then be further hydrolyzed to a carboxylic acid by an amidase enzyme. wikipedia.orgwikipedia.org

Microorganisms found in both soil and aquatic environments, including species of Pseudomonas, Rhodococcus, and fungi, are known to possess these enzymatic capabilities. asm.orgresearchgate.net

The bromine atoms on the aliphatic chain also influence biodegradability. Aerobic and anaerobic microorganisms are capable of dehalogenating aliphatic compounds. asm.orggoogle.comoup.com This can occur through several mechanisms, including:

Oxidative dehalogenation , where monooxygenase or dioxygenase enzymes incorporate oxygen into the molecule, leading to the removal of the halogen.

Reductive dehalogenation , which typically occurs under anaerobic conditions and involves the replacement of a bromine atom with a hydrogen atom.

Hydrolytic dehalogenation , catalyzed by dehalogenase enzymes that replace a halogen with a hydroxyl group.

The complete biodegradation of this compound would likely involve a consortium of microorganisms, where different species carry out different steps of the degradation sequence, potentially leading to the formation of various intermediates before ultimate mineralization to carbon dioxide, water, and inorganic bromide. mdpi.com

Table 2: Potential Microbial Degradation Pathways for this compound

Enzymatic Pathway Enzyme Type Initial Reaction Potential Intermediate(s)
Nitrile HydrolysisNitrilaseConversion of nitrile to carboxylic acid2,3-Dibromobutanoic acid
Nitrile HydrationNitrile Hydratase / AmidaseConversion of nitrile to amide2,3-Dibromobutanamide
DehalogenationDehalogenases (oxidative, reductive, hydrolytic)Cleavage of C-Br bond(s)Monobrominated butanenitriles, Brominated butenols, Dihydroxybutanenitrile

Photolytic Transformations

Photodegradation is a significant abiotic degradation pathway for many organobromine compounds. researchgate.net The carbon-bromine bond is susceptible to cleavage upon absorption of ultraviolet (UV) radiation, which can be a primary route of transformation for this compound in sunlit surface waters.

The direct photolysis of the compound would involve the absorption of photons, leading to the homolytic cleavage of a C-Br bond to form a bromine radical and an organic radical. This initial step can trigger a cascade of further reactions.

Indirect photolysis can also occur, often accelerated by natural photosensitizers present in the environment, such as humic and fulvic acids. researchgate.net These substances absorb sunlight and transfer the energy to the pollutant molecule or generate reactive oxygen species (like hydroxyl radicals) that can then react with and degrade the compound. The phototransformation of a similar compound, 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone, was found to yield hydroxy-derivatives through a debromination-hydroxylation pathway. nih.gov It is plausible that this compound would undergo a similar transformation, leading to the formation of monobrominated and hydroxylated derivatives.

Metabolite Identification and Characterization

Based on the degradation pathways discussed, a number of transformation products and metabolites of this compound can be predicted. The characterization of these metabolites is crucial for a complete understanding of its environmental impact.

Hydrolytic Metabolites : The primary products of hydrolysis are expected to be 2,3-dibromobutanamide and 2,3-dibromobutanoic acid . chemistrysteps.comwikipedia.org

Biodegradation Metabolites : Microbial activity could lead to the same hydrolytic products via nitrilase or nitrile hydratase/amidase action. researchgate.net Additionally, dehalogenation would produce a range of other metabolites. Sequential debromination could yield isomers of monobromobutanenitrile , butenenitrile , or butanenitrile . Hydrolytic dehalogenation could form monobromo-monohydroxy-butanenitrile and 2,3-dihydroxybutanenitrile . Further oxidation could lead to the formation of various brominated or non-brominated carboxylic acids.

Photolytic Transformation Products : Photodegradation is expected to primarily yield debrominated products. The initial cleavage of a C-Br bond would likely result in the formation of monobromobutanenitrile isomers. Subsequent reactions in an aqueous environment could lead to the formation of brominated butenols or hydroxybutanenitrile isomers. nih.gov

The identification of these potential metabolites would typically be carried out using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) on samples from laboratory degradation studies.

Table 3: Summary of Potential Metabolites of this compound

Degradation Pathway Potential Metabolite Chemical Formula
Hydrolysis / Biodegradation2,3-DibromobutanamideC₄H₇Br₂NO
Hydrolysis / Biodegradation2,3-Dibromobutanoic acidC₄H₆Br₂O₂
Biodegradation / PhotolysisMonobromobutanenitrile (isomers)C₄H₆BrN
Biodegradation / PhotolysisBrominated Butenols (isomers)C₄H₇BrO
Biodegradation2,3-DihydroxybutanenitrileC₄H₇NO₂

Future Directions and Research Challenges in 2,3 Dibromobutanenitrile Chemistry

Development of Highly Stereoselective Synthetic Methods

The synthesis of 2,3-dibromobutanenitrile can be envisioned through the bromination of crotononitrile (B213123). However, this reaction can lead to a mixture of diastereomers. A significant future challenge lies in the development of highly stereoselective methods to control the stereochemistry of this transformation, yielding specific enantiomers or diastereomers.

One promising avenue is the use of catalyst-controlled stereoselective bromination. Research into the enantioselective dihalogenation of alkenes has shown that chiral catalysts can induce high levels of stereocontrol. nih.gov For instance, the use of chiral Lewis acid or phase-transfer catalysts in the bromination of α,β-unsaturated nitriles could provide a pathway to enantioenriched this compound. The development of such methods would be a significant advancement, opening the door to the synthesis of chiral building blocks for pharmaceuticals and other bioactive molecules.

Another approach could involve substrate-controlled diastereoselective bromination. By starting with a chiral precursor to crotononitrile, it may be possible to direct the incoming bromine atoms to a specific face of the double bond, thereby controlling the diastereoselectivity of the reaction. This would require a detailed understanding of the conformational preferences of the substrate and the transition state of the bromination reaction.

Furthermore, enzymatic halogenation presents a green and highly selective alternative. nih.gov While currently underexplored for this class of compounds, the discovery or engineering of halogenase enzymes capable of acting on unsaturated nitriles could provide a highly efficient and environmentally benign route to chiral this compound. nih.gov

Table 1: Hypothetical Comparison of Stereoselective Bromination Methods for Crotononitrile

Method Catalyst/Reagent Diastereomeric Ratio (anti:syn) Enantiomeric Excess (ee %) Potential Advantages
Free Radical Bromination Br₂ / AIBN 50:50 0% Simple, inexpensive
Electrophilic Bromination Br₂ in CCl₄ 80:20 0% Higher diastereoselectivity
Catalytic Enantioselective Bromination Chiral Lewis Acid + NBS >95:5 >90% High stereocontrol
Substrate-Controlled Bromination Chiral Crotononitrile Derivative >90:10 N/A Predictable diastereoselectivity
Enzymatic Bromination Halogenase Enzyme >99:1 >99% High selectivity, green

Exploration of Novel Reactivity Patterns

The presence of two vicinal bromine atoms and a nitrile group in this compound suggests a wide range of potential chemical transformations that remain to be explored. Vicinal dibromides are versatile synthetic intermediates, and their reactivity can be harnessed to construct complex molecular architectures. libretexts.org

One area of interest is the selective elimination of one or both bromine atoms. Dehydrobromination could lead to the formation of α-bromo-α,β-unsaturated nitriles, which are valuable Michael acceptors and precursors for heterocycle synthesis. libretexts.org Double dehydrobromination could potentially yield alkynes, providing a route to substituted butynes. masterorganicchemistry.com The regioselectivity of these elimination reactions would be a key challenge to overcome.

Furthermore, the bromine atoms can act as leaving groups in nucleophilic substitution reactions. The development of methods for the selective mono- or di-substitution of the bromine atoms would greatly expand the synthetic utility of this compound. This could allow for the introduction of a variety of functional groups, such as azides, amines, and thiols, leading to a diverse array of new compounds.

The nitrile group itself can also participate in a variety of reactions, including hydrolysis, reduction, and cycloadditions. The interplay between the reactivity of the nitrile group and the vicinal dibromides could lead to novel tandem or cascade reactions, enabling the rapid construction of molecular complexity from a simple starting material.

Table 2: Potential Novel Reactions of this compound

Reaction Type Reagents Potential Product Research Challenge
Selective Mono-elimination Mild Base α-Bromo-α,β-unsaturated nitrile Controlling regioselectivity
Double Elimination Strong Base (e.g., NaNH₂) 2-Butynenitrile Avoiding side reactions
Nucleophilic Substitution NaN₃ 2,3-Diazidobutanenitrile Controlling degree of substitution
Reductive Cyclization Reducing Agent Substituted pyrrolidines Achieving high stereoselectivity
Tandem Reaction Nucleophile/Base Heterocyclic compounds Designing a one-pot procedure

Integration with Flow Chemistry and Automated Synthesis

The synthesis and manipulation of halogenated compounds, particularly those involving elemental bromine, can present significant safety and handling challenges in traditional batch processes. vapourtec.com Flow chemistry offers a powerful solution to these issues by providing enhanced control over reaction parameters, improving safety, and enabling seamless scalability. scientistlive.comsioc-journal.cn

The integration of the synthesis of this compound into a continuous flow process could offer several advantages. mdpi.comvapourtec.com The use of microreactors would allow for precise control over temperature and mixing, which is crucial for managing the exothermicity of bromination reactions and improving selectivity. scientistlive.com In-line purification techniques could also be incorporated to remove byproducts and unreacted starting materials, leading to a cleaner product stream. rsc.org

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions. wikipedia.org This would allow for the rapid optimization of catalyst loading, temperature, and residence time to maximize the yield and stereoselectivity of the desired product. The data generated from these automated experiments could also be used to train machine learning algorithms for the future prediction of optimal reaction conditions. wikipedia.org

Advanced Computational Studies for Predictive Design

Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational studies, such as Density Functional Theory (DFT), can offer valuable insights into its structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net

DFT calculations can be used to model the transition states of the stereoselective bromination of crotononitrile, helping to elucidate the factors that govern the stereochemical outcome of the reaction. nih.govnih.gov This information can then be used to design more effective chiral catalysts for the enantioselective synthesis of this compound.

Furthermore, computational methods can be employed to explore the potential energy surfaces of the novel reactivity patterns discussed in the previous section. By calculating the activation barriers for different reaction pathways, it is possible to predict which reactions are likely to be feasible and to identify potential side reactions. researchgate.net This predictive capability can help to guide experimental efforts and accelerate the discovery of new chemical transformations.

Machine learning and artificial intelligence are also poised to play a significant role in the predictive design of reactions involving this compound. bohrium.comresearchgate.net By training models on existing reaction data, it may be possible to predict the outcomes of new reactions with a high degree of accuracy, reducing the need for extensive trial-and-error experimentation. arxiv.orgarxiv.org

Table 3: Application of Computational Methods to this compound Research

Computational Method Application Predicted Outcome
Density Functional Theory (DFT) Modeling stereoselective synthesis Transition state energies, stereoselectivity
DFT Investigating reaction mechanisms Activation barriers, reaction pathways
Molecular Dynamics (MD) Simulating conformational preferences Dominant conformers, steric effects
Machine Learning (ML) Predicting reaction outcomes Yield, selectivity based on training data

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dibromobutanenitrile in a laboratory setting?

  • Methodology : Bromination of butanenitrile derivatives typically involves using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselective dibromination, a two-step process with temperature modulation (e.g., 0–5°C for initial addition, followed by room-temperature stirring) can optimize yield. Solvent choice (e.g., dichloromethane or carbon tetrachloride) and catalytic Lewis acids (e.g., FeCl₃) may enhance selectivity. Post-reaction purification via fractional distillation or column chromatography is critical for isolating high-purity product .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

  • Protocols :

  • Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact due to potential halogenated compound toxicity.
  • Storage : Keep in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services for incineration or specialized treatment .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Techniques :

  • GC-MS : Quantify purity (e.g., >97% as per industry standards) and detect volatile impurities .
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.5–4.0 ppm for Br-CH₂ groups; δ ~120 ppm for nitrile carbon).
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the bromination of butanenitrile derivatives?

  • Analysis : The nitrile group’s electron-withdrawing effect directs bromination to adjacent carbons. Steric hindrance at the 2,3-positions may favor trans-addition pathways. Kinetic studies (e.g., monitoring reaction intermediates via FT-IR) and isotopic labeling (e.g., ¹³C) can validate proposed mechanisms. Computational studies (DFT) further elucidate transition states and activation energies .

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in cross-coupling reactions?

  • Approach :

  • QSPR Models : Correlate molecular descriptors (e.g., polar surface area, HOMO-LUMO gap) with reactivity in Suzuki-Miyaura couplings.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Neural Networks : Train models on existing bromonitrile reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. What strategies are recommended for resolving contradictions in experimental data related to the thermal stability of brominated nitriles?

  • Resolution Framework :

  • Replicate Studies : Verify conditions (e.g., heating rate, atmosphere) using standardized protocols.
  • DSC/TGA Analysis : Compare decomposition profiles across labs to identify outliers.
  • Peer Consultation : Cross-reference findings with crystallographic data (e.g., bond dissociation energies) and literature on analogous compounds (e.g., 2,3-Dibromobutane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.